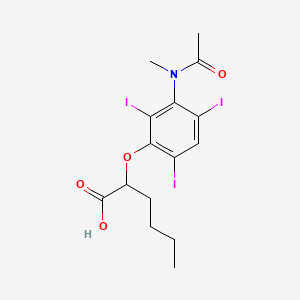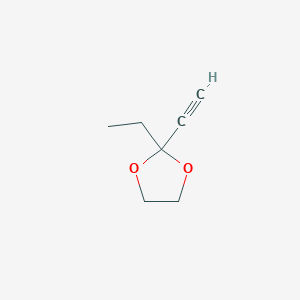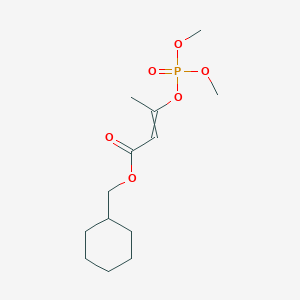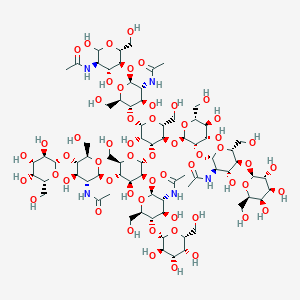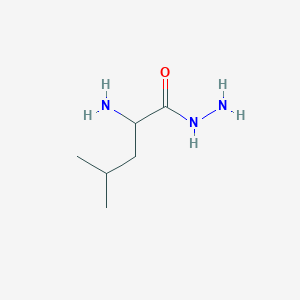![molecular formula C9H12O2 B13796577 Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI) is a bicyclic organic compound with the molecular formula C9H12O2. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which consists of a six-membered ring fused with a three-membered ring. The presence of a carboxylic acid ester and a methylene group further adds to its chemical complexity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and photoredox catalysis can be applied. The use of scalable photochemical reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. The presence of the methylene group and ester functionality further enhances its reactivity and binding affinity, making it a versatile molecule for various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[2.2.0]hexane: A compound with a similar bicyclic structure but different ring sizes.
Cyclopropylcarboxylic acid derivatives: Compounds with a cyclopropane ring and carboxylic acid functionality.
Uniqueness
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester is unique due to its specific ring fusion and the presence of both a methylene group and an ester functionality. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl 2-methylidenebicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-7-5-9(6,7)8(10)11-2/h7H,1,3-5H2,2H3 |
Clave InChI |
MTJDTEJHHCFLPS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC1CCC2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
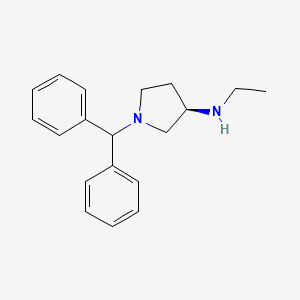

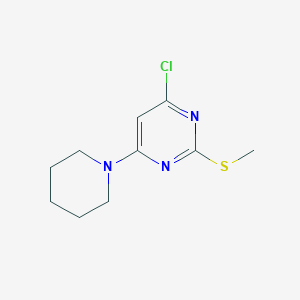
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
